(1-Chloroisoquinolin-8-yl)boronic acid
Overview
Description
(1-Chloroisoquinolin-8-yl)boronic acid: is an organoboron compound with the chemical formula C9H7BClNO2. It is a derivative of isoquinoline, where a chlorine atom is substituted at the first position and a boronic acid group is attached at the eighth position. This compound is known for its reactivity and stability, making it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloroisoquinolin-8-yl)boronic acid typically involves the borylation of 1-chloroisoquinoline. One common method is the palladium-catalyzed borylation reaction, where 1-chloroisoquinoline reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (1-Chloroisoquinolin-8-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry: (1-Chloroisoquinolin-8-yl)boronic acid is widely used in organic synthesis as a building block for the preparation of complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product derivatives .
Biology and Medicine: In biological and medicinal research, this compound is used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its ability to form strong bonds with various functional groups makes it a versatile tool in drug discovery .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides, fungicides, and insecticides. Its stability and reactivity make it an ideal candidate for the development of new agrochemical products .
Mechanism of Action
The mechanism of action of (1-Chloroisoquinolin-8-yl)boronic acid involves its ability to form covalent bonds with target molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the boronic acid group can interact with active sites of enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- (1-Chloroisoquinolin-6-yl)boronic acid
- (1-Chloroisoquinolin-7-yl)boronic acid
- (1-Chloroisoquinolin-5-yl)boronic acid
Comparison: While all these compounds share a similar isoquinoline backbone with a chlorine atom and a boronic acid group, their reactivity and applications can vary based on the position of the substituents. (1-Chloroisoquinolin-8-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it particularly valuable in certain synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
(1-chloroisoquinolin-8-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-8-6(4-5-12-9)2-1-3-7(8)10(13)14/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDLHUGUIDEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN=C2Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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